molecular formula C17H23N3OS2 B2782264 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 954689-57-7

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2782264
CAS No.: 954689-57-7
M. Wt: 349.51
InChI Key: ZQPCAGUTCHSJLK-UHFFFAOYSA-N
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Description

This compound features a central acetamide group flanked by two distinct heterocyclic moieties: a 4-methylpiperazine ring and two thiophene rings (substituted at positions 2 and 3). The ethyl linker between the piperazine and thiophen-3-yl groups provides conformational flexibility, which may influence binding interactions in biological systems.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS2/c1-19-5-7-20(8-6-19)16(14-4-10-22-13-14)12-18-17(21)11-15-3-2-9-23-15/h2-4,9-10,13,16H,5-8,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPCAGUTCHSJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-methylpiperazine, which can be achieved through the reaction of piperazine with methyl iodide under basic conditions.

    Thiophene Derivative Synthesis: The thiophene rings are introduced through the reaction of thiophene with appropriate halogenating agents to form thiophene derivatives.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the thiophene derivatives using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperazine ring or the thiophene rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene rings.

    Reduction: Modified piperazine or thiophene rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds with similar structural features exhibit various biological activities, including:

  • Antimicrobial Activity : The presence of thiophene rings is often associated with enhanced antimicrobial properties. Compounds similar to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide have shown effectiveness against a range of bacterial strains .
  • Anticancer Potential : Research suggests that piperazine derivatives can modulate neurotransmitter systems, which may influence tumor growth and metastasis. The compound's ability to interact with cellular pathways involved in cancer progression warrants further investigation .
  • Central Nervous System Effects : The piperazine component is known for its neuroactive properties, potentially affecting mood and cognition. This makes it a candidate for studying neuropsychiatric disorders .

Case Studies and Research Findings

Several studies have documented the pharmacological properties of similar compounds:

  • Antimicrobial Studies : A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of thiophene derivatives, including those with piperazine moieties. The results indicated significant inhibition of bacterial growth in vitro .
  • Neuropharmacology Research : Investigations into the neuroactive effects of piperazine derivatives demonstrated their potential in modulating serotonin receptors, suggesting applications in treating anxiety and depression .
  • Cancer Research : A recent study focused on the anticancer activity of piperazine-based compounds, showing promising results in inhibiting cell proliferation in various cancer cell lines.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity or modulate receptor signaling pathways.

    Material Science: In materials science, the compound’s electronic properties, such as conductivity and charge transport, are of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

a) Coumarin-Piperazine Hybrid (Compound 18, )
  • Structure : 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2H-chromen-2-one.
  • Key Differences : Replaces thiophene rings with a coumarin (chromen-2-one) core.
  • Impact :
    • The coumarin system introduces strong fluorescence and UV absorption, useful in imaging studies, but reduces metabolic stability compared to thiophenes .
    • The 2-oxoethyl group (vs. acetamide) may alter hydrogen-bonding capacity.
b) Dual Thiophene Analog ()
  • Structure: N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
  • Key Differences: Lacks the 4-methylpiperazine group; includes a cyano substituent on one thiophene.
  • Impact: Absence of piperazine reduces solubility in aqueous media.
c) Benzothiazole-Piperazine Hybrid (BZ-IV, )
  • Structure : N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide.
  • Key Differences : Replaces thiophene with a benzothiazole ring.
  • Impact :
    • Benzothiazole’s rigid planar structure enhances intercalation with biomolecules (e.g., DNA) but increases molecular weight and lipophilicity .
    • Reported anticancer activity suggests the benzothiazole moiety may confer distinct biological targeting compared to thiophenes .

Piperazine Substitution Patterns

a) N-Methyl-3-Methylbenzoyl Piperazine ()
  • Structure : N-Methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide.
  • Key Differences : Incorporates a 3-methylbenzoyl group on piperazine and a naphthalenyloxy substituent.
  • Naphthalenyloxy increases aromatic surface area, favoring hydrophobic interactions but limiting metabolic clearance .
b) Piperazine-Acetamide Derivatives ()
  • Structure : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide.
  • Key Differences : Replaces piperazine with a thiadiazole-pyridazine system.
  • Impact :
    • Thiadiazole and pyridazine rings enhance hydrogen-bond acceptor capacity but reduce basicity compared to piperazine .

Physicochemical and Structural Properties

Compound Molecular Weight Key Functional Groups Solubility Notable Features
Target Compound ~405.5 g/mol 4-Methylpiperazine, dual thiophene Moderate Balanced lipophilicity, flexible linker
Compound 18 () ~342.4 g/mol Coumarin, 4-methylpiperazine Low Fluorescent, UV-active
BZ-IV () ~317.4 g/mol Benzothiazole, 4-methylpiperazine Low Anticancer activity reported
Compound ~290.3 g/mol Dual thiophene, cyano Very low Electrophilic reactivity

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound with potential applications in medicinal chemistry. Its structural features, including a piperazine moiety and thiophene rings, suggest diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent studies.

Structural Characteristics

The compound features:

  • Piperazine Ring : Known for its ability to interact with various biological targets.
  • Thiophene Moieties : Contribute to the compound's lipophilicity and potential receptor binding capabilities.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds structurally related to this compound. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . Additionally, some derivatives demonstrated low cytotoxicity against human cell lines, indicating their potential as safe therapeutic agents .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on Mycobacterium protein tyrosine phosphatase B (mPTPB), an essential virulence factor for M. tuberculosis. Inhibitors from this class have shown the ability to block mPTPB-mediated ERK1/2 inactivation, suggesting a novel mechanism of action that could be exploited for anti-TB drug development .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Piperazine Derivative : Reacting 4-methylpiperazine with an appropriate alkylating agent.
  • Oxalamide Formation : Utilizing oxalyl chloride to create the oxalamide linkage.
  • Final Coupling : Combining the intermediate with a phenethylamine derivative under controlled conditions.

Study 1: Antitubercular Activity

A study conducted on various substituted piperazine derivatives identified several compounds with promising antitubercular activity against M. tuberculosis. The most active compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective treatments for tuberculosis .

Study 2: Enzyme Inhibition Mechanism

Research focusing on mPTPB inhibitors revealed that compounds similar to this compound could effectively restore ERK1/2 activation in macrophages infected with M. tuberculosis, highlighting their therapeutic potential in combating bacterial infections .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals significant differences in biological activity, which can be attributed to variations in their functional groups and molecular interactions:

Compound NameStructural FeaturesBiological Activity
N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-yletheyl]oxamideChlorophenyl groupEnhanced receptor binding
N'-(6-chloro-pyridin-3-yloxy)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-yletheyl]benzamidePyridine ringModerate antimicrobial activity
N'-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-yletheyl]oxamideFluorine atomIncreased metabolic stability

Q & A

Q. Critical Conditions :

  • Temperature : 0–5°C for coupling steps to minimize side reactions .
  • pH Control : Neutral to slightly basic (pH 7–8) during cyclization to prevent decomposition .
  • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere for amine-reactive steps .

Advanced: How can synthetic yields be optimized when competing side reactions occur at the 4-methylpiperazine moiety?

Methodological Answer:
To suppress side reactions (e.g., N-alkylation or oxidation):

  • Protecting Groups : Temporarily protect the piperazine nitrogen with Boc groups, followed by deprotection post-coupling .
  • Catalyst Selection : Use Pd/C or nickel catalysts for selective coupling without affecting the piperazine ring .
  • Reaction Monitoring : Employ TLC (Rf tracking) or inline FTIR to detect intermediates and abort side pathways early .

Example : In , pyrazole-thioacetamide coupling achieved 80% yield by maintaining strict temperature control (25°C) and using DIPEA as a non-nucleophilic base to prevent piperazine degradation .

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of thiophene and piperazine moieties (e.g., thiophen-3-yl vs. thiophen-2-yl substitution) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 415.12) and detects impurities .
  • HPLC-PDA : Assesses purity (>95%) using C18 columns (acetonitrile/water gradient) .

Case Study : used 1^1H NMR to resolve overlapping signals from the ethylpiperazine and thiophene groups, confirming correct regiochemistry .

Advanced: How should researchers address contradictions between in vitro enzyme inhibition and in vivo efficacy data?

Methodological Answer:

Bioavailability Analysis : Measure plasma/tissue concentrations via LC-MS to confirm adequate exposure .

Metabolite Screening : Identify active/inactive metabolites using hepatic microsome assays .

Target Engagement Studies : Use PET imaging or Western blotting to verify target modulation in vivo .

Example : A structurally analogous compound in showed poor in vivo efficacy due to rapid glucuronidation of the acetamide group, resolved by methylating the labile NH .

Basic: What therapeutic targets are prioritized for this compound based on SAR studies?

Methodological Answer:

  • Kinase Inhibition : Thiophene-acetamide derivatives show affinity for tyrosine kinases (e.g., EGFR, VEGFR) via hydrogen bonding with ATP-binding pockets .
  • Neurotransmitter Receptors : The 4-methylpiperazine group may target serotonin/dopamine receptors for neurological applications .
  • Antimicrobial Activity : Thiophene moieties disrupt bacterial membrane integrity, as seen in analogs with MICs of 2–8 µg/mL against S. aureus .

Advanced: How can molecular docking guide mechanism-of-action studies for kinase targets?

Methodological Answer:

Target Selection : Prioritize kinases with conserved catalytic lysines (e.g., EGFR T790M) using sequence alignment tools .

Docking Protocols :

  • Software : AutoDock Vina or Schrödinger Glide .
  • Parameters : Include solvent effects (explicit water) and flexible side chains in the binding pocket .

Validation : Correlate docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC50 values from kinase assays .

Case Study : identified a hydrogen bond between the acetamide carbonyl and EGFR Lys745, explaining nanomolar inhibition in vitro .

Advanced: What strategies improve metabolic stability in preclinical models?

Methodological Answer:

  • Structural Modifications : Replace labile protons (e.g., methylating the piperazine NH) or introduce electron-withdrawing groups on thiophene rings .
  • Prodrug Design : Mask polar groups (e.g., esterify the acetamide) to enhance permeability and slow hepatic clearance .
  • PK/PD Modeling : Use compartmental models to predict optimal dosing intervals based on t1/2 and AUC data .

Basic: How is stability under formulation conditions evaluated?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 2–4 weeks .
  • Analytical Endpoints : Monitor degradation via HPLC for new peaks (e.g., hydrolysis products) .
  • pH Stability : Test solubility and degradation kinetics in buffers (pH 1–10) to identify optimal formulation pH .

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